molecular formula C9H7N3O5 B445101 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 436086-87-2

5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B445101
CAS No.: 436086-87-2
M. Wt: 237.17g/mol
InChI Key: IBTMBLNQUGWDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrazole ring The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-2-carboxylic acid derivative with a nitro-substituted pyrazole under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and may involve steps such as nitration, cyclization, and purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification processes such as recrystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1H-pyrazole-5-carboxylic acid
  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid

Uniqueness

5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of its furan and pyrazole rings, along with the nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTMBLNQUGWDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389958
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-87-2
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.